![molecular formula C15H15ClO3 B6380321 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261949-84-1](/img/structure/B6380321.png)
4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95%
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Overview
Description
4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% (4CEP) is an aromatic compound that is widely used in the synthesis of other compounds and in scientific research applications. 4CEP is a colorless, crystalline solid that is soluble in water and has a melting point of 123-125 °C. It is a versatile building block for the synthesis of other compounds and has a wide range of applications in scientific research.
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% has a variety of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as 4-(2-chloro-4-ethoxyphenyl)-2-methoxybenzoic acid. It is also used in the synthesis of organic compounds, such as 4-(2-chloro-4-ethoxyphenyl)-2-methoxybenzaldehyde. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound acts as a catalyst for the synthesis of other compounds. It is also believed that 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% can act as a ligand, binding to other molecules and forming complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% are not well understood. However, the compound has been shown to have some antioxidant activity. In addition, it has been suggested that 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% may have some anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% in lab experiments is that it is a versatile building block for the synthesis of other compounds. It is also relatively inexpensive and easy to obtain. However, it is important to note that the compound is toxic and must be handled with caution. In addition, the compound is not very stable and must be stored in a cool, dry place.
Future Directions
There are a number of potential future directions for research on 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95%. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to explore the potential of 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% as an antioxidant and anti-inflammatory agent.
Synthesis Methods
4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol, 95% can be synthesized through a multi-step reaction. The first step involves reacting 2-chloro-4-ethoxyphenol with sodium hydroxide and ethanol. This reaction produces a sodium salt of 2-chloro-4-ethoxyphenol. The second step involves reacting the sodium salt with 2-methoxyphenol in the presence of a catalyst. This reaction produces 4-(2-chloro-4-ethoxyphenol)-2-methoxyphenol, 95%.
properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-3-19-11-5-6-12(13(16)9-11)10-4-7-14(17)15(8-10)18-2/h4-9,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTZENJMTJQFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685742 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261949-84-1 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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